2-[(E)-[(2E)-2-[(pyridin-2-yl)methylidene]hydrazin-1-ylidene]methyl]pyridine
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Overview
Description
2-[(E)-[(2E)-2-[(pyridin-2-yl)methylidene]hydrazin-1-ylidene]methyl]pyridine is a heterocyclic compound that features a pyridine ring structure
Preparation Methods
The synthesis of 2-[(E)-[(2E)-2-[(pyridin-2-yl)methylidene]hydrazin-1-ylidene]methyl]pyridine typically involves the condensation of pyridine-2-carbaldehyde with hydrazine derivatives under specific reaction conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups on the pyridine ring are replaced with other groups. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(E)-[(2E)-2-[(pyridin-2-yl)methylidene]hydrazin-1-ylidene]methyl]pyridine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(E)-[(2E)-2-[(pyridin-2-yl)methylidene]hydrazin-1-ylidene]methyl]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use and the target molecules .
Comparison with Similar Compounds
Similar compounds include other pyridine derivatives and hydrazone compounds. What sets 2-[(E)-[(2E)-2-[(pyridin-2-yl)methylidene]hydrazin-1-ylidene]methyl]pyridine apart is its unique structure, which allows for specific interactions with molecular targets and its versatility in various applications. Some similar compounds are:
- Pyridine-2-carbaldehyde
- Hydrazone derivatives
- Pyridine-N-oxide ligands
Properties
Molecular Formula |
C12H10N4 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
(Z)-1-pyridin-2-yl-N-[(Z)-pyridin-2-ylmethylideneamino]methanimine |
InChI |
InChI=1S/C12H10N4/c1-3-7-13-11(5-1)9-15-16-10-12-6-2-4-8-14-12/h1-10H/b15-9-,16-10- |
InChI Key |
DMQJTSJKMFPBMN-VULZFCBJSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)/C=N\N=C/C2=CC=CC=N2 |
Canonical SMILES |
C1=CC=NC(=C1)C=NN=CC2=CC=CC=N2 |
Origin of Product |
United States |
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